
1,4-Dibromo-2-nitrobenzene
Overview
Description
1,4-Dibromo-2-nitrobenzene (CAS 3460-18-2) is a halogenated nitroaromatic compound with the molecular formula C₆H₃Br₂NO₂ and a molecular weight of 280.90 g/mol. It is a yellowish crystalline solid with a melting point of 82–85°C and a density of 2.1–2.4 g/cm³ . The nitro group at the ortho position and bromine atoms at the para positions make it a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and flame retardants . Its electron-withdrawing nitro group directs regioselective reactions, such as Suzuki–Miyaura cross-couplings, enabling controlled synthesis of unsymmetrical biaryls and terphenyls .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Continuous flow reactors for nitration and bromination.
- Use of efficient catalysts and solvents to enhance reaction rates and selectivity.
- Purification steps such as recrystallization and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Reduction: 1,4-Dibromo-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
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Organic Synthesis
- DBNB serves as a crucial intermediate in synthesizing more complex organic molecules. Its reactivity allows for various substitution reactions, making it a versatile building block in organic synthesis.
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Pharmaceuticals
- The compound is instrumental in developing pharmaceutical agents. It can be transformed into various derivatives that exhibit biological activity, thus playing a role in medicinal chemistry.
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Agrochemicals
- DBNB is utilized in the synthesis of agrochemicals, including pesticides and herbicides. Its bromine atoms enhance the efficacy of these compounds by improving their stability and reactivity.
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Material Science
- In material science, DBNB is used to create advanced materials such as polymers and composites. Its unique properties contribute to the development of materials with specific characteristics tailored for industrial applications.
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Dyes and Pigments
- The compound is also employed in dye production due to its ability to form stable colored compounds when reacted with other chemicals.
Case Study 1: Pharmaceutical Applications
A study published in Tandfonline explored the use of DBNB in synthesizing unsymmetrically substituted p-terphenyls via Suzuki coupling reactions. This method demonstrated the compound's effectiveness as a coupling partner with boronic acids, yielding high-purity products suitable for further pharmaceutical development .
Case Study 2: Agrochemical Development
Research highlighted the synthesis of novel insecticides using DBNB as an intermediate. The brominated nitrobenzene derivatives exhibited enhanced insecticidal activity compared to their non-brominated counterparts, showcasing the importance of DBNB in agrochemical innovation .
Mechanism of Action
The mechanism of action of 1,4-dibromo-2-nitrobenzene involves its reactivity towards nucleophiles and reducing agents. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The bromine atoms can be substituted by nucleophiles, leading to the formation of various derivatives. The nitro group can also be reduced to an amino group, altering the compound’s reactivity and properties .
Comparison with Similar Compounds
The unique reactivity and applications of 1,4-dibromo-2-nitrobenzene can be contextualized by comparing it to structurally related halogenated nitrobenzenes and dibromobenzenes. Key differences lie in substituent effects , reactivity patterns , and synthetic utility .
Structural and Physical Properties
Key Observations :
- The nitro group in this compound significantly increases its molecular weight compared to non-nitrated analogs like 1,4-dibromobenzene.
- The ortho-nitro group enhances regioselectivity in cross-coupling reactions, a feature absent in 1,4-dibromo-2-methylbenzene .
Reactivity in Suzuki–Miyaura Cross-Couplings
This compound exhibits ortho-selectivity to the nitro group during the first Suzuki coupling step due to the electron-withdrawing effect of NO₂, which activates the adjacent position. This contrasts with:
- 1,4-Dibromobenzene : Lacks directing groups, leading to mixed regioselectivity unless ligands or specific conditions are used .
- 2,4-Dibromonitrobenzene : The meta-bromine and para-nitro substituents may direct coupling to different positions, reducing predictability .
Example :
- Reaction of this compound with 4-methoxyphenylboronic acid yields 4-methoxy-2′-nitro-1,1′-biphenyl (78% yield) under flow conditions, while 1,4-dibromobenzene requires higher temperatures or ligands for comparable selectivity .
Nucleophilic Aromatic Substitution (NAS)
- This compound : The nitro group deactivates the ring, making NAS challenging unless forced with strong nucleophiles (e.g., spirocyclic oxetanes under high-base conditions) .
Biological Activity
1,4-Dibromo-2-nitrobenzene (DBNB), with the chemical formula CHBrNO and CAS number 3460-18-2, is a compound of significant interest in various fields, including environmental chemistry and toxicology. This article explores its biological activity, focusing on mutagenicity, toxicity, and potential health impacts based on diverse research findings.
- Molecular Weight: 280.90 g/mol
- Melting Point: 82°C to 85°C
- Solubility: Slightly soluble in water
- Density: 2.374 g/cm³
- Log P (octanol/water partition coefficient): Ranges from 1.85 to 3.19, indicating moderate lipophilicity .
Biological Activity
1. Mutagenicity and Carcinogenicity
DBNB has been classified as a mutagenic compound based on various studies. It is listed among chemicals with known mutagenic effects, which raises concerns about its potential to induce genetic mutations in living organisms . The following table summarizes key findings related to its mutagenic properties:
2. Toxicological Effects
DBNB exhibits various toxicological effects that are critical for understanding its safety profile:
- Acute Toxicity: Studies indicate that DBNB can cause acute toxicity upon exposure, leading to symptoms such as respiratory distress and skin irritation.
- Chronic Toxicity: Prolonged exposure has been associated with potential liver and kidney damage in animal models .
- Ecotoxicology: DBNB poses risks to aquatic life, with reported effects on fish and invertebrate species at low concentrations.
Case Studies
Several case studies have highlighted the biological implications of DBNB exposure:
- Case Study on Environmental Impact:
- Laboratory Animal Studies:
The biological activity of DBNB is primarily attributed to its ability to form reactive intermediates that can interact with cellular macromolecules, leading to DNA damage and subsequent mutations. The compound acts as an inhibitor of cytochrome P450 enzymes (specifically CYP1A2 and CYP2C9), which are crucial for drug metabolism and detoxification processes in the liver .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1,4-Dibromo-2-nitrobenzene critical for experimental design?
Answer: The compound (CAS 3460-18-2) is a halogenated nitroaromatic solid with the molecular formula C₆H₃Br₂NO₂ (MW 280.90 g/mol). Key properties include:
- Melting point : 81–85°C (lit.)
- Density : 2.1 g/cm³
- Boiling point : 266.4°C at 760 mmHg
- Hygroscopicity : Low (stable under dry conditions)
- Solubility : Sparingly soluble in polar solvents; better in halogenated solvents (e.g., dichloromethane) .
Methodological Note : Pre-experiment characterization using differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR) is recommended to confirm purity, as impurities may alter reactivity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use N95 masks, nitrile gloves, and chemical-resistant lab coats. Eye protection (goggles) is mandatory due to irritant risks (H319) .
- Ventilation : Perform reactions in fume hoods to avoid inhalation exposure (H335) .
- Spill Management : Collect solid residues using non-sparking tools and dispose of as hazardous waste (UN 3077, Class 9) .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, irrigate with saline for 15 minutes .
Methodological Note : Conduct a risk assessment using Safety Data Sheets (SDS) and integrate emergency response drills into lab training .
Q. What synthetic routes are commonly employed to prepare this compound?
Answer: The compound is typically synthesized via:
Direct Bromination : Bromination of nitrobenzene derivatives using Br₂ in the presence of FeBr₃, though regioselectivity must be controlled .
Nitration of Dibromobenzene : Nitration of 1,4-dibromobenzene with mixed HNO₃/H₂SO₄ at low temperatures (35–65°C) to avoid over-nitration .
Methodological Note : Monitor reaction progress using thin-layer chromatography (TLC) with UV detection. Optimize stoichiometry to minimize di- or tri-substituted byproducts .
Advanced Research Questions
Q. How can conflicting reactivity data in cross-coupling reactions involving this compound be resolved?
Answer: Discrepancies in Suzuki-Miyaura or Ullmann coupling yields may arise from:
- Steric hindrance : The nitro group at position 2 reduces accessibility to the bromine atoms .
- Electronic effects : The electron-withdrawing nitro group deactivates the aromatic ring, slowing oxidative addition .
Methodological Note :
- Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency .
- Compare kinetic data under varying temperatures (25–80°C) and solvents (DMF vs. THF) to identify optimal conditions .
Q. What advanced analytical techniques characterize environmental degradation products of this compound?
Answer: Under environmental conditions (e.g., UV exposure, microbial action), degradation may yield brominated phenols or nitroso derivatives. Recommended methods:
- LC-HRMS : To identify polar degradation products (e.g., 2-nitro-4-bromophenol) .
- GC-ECD/NPD : For semi-volatile analytes, though co-elution with contaminants (e.g., 4-chloro-3-nitrobenzene) may require tandem MS validation .
- ¹H/¹³C NMR : To confirm structural changes in lab-scale degradation studies .
Methodological Note : Spike samples with isotopically labeled internal standards (e.g., ¹³C₆-1,4-Dibromo-2-nitrobenzene) to improve quantification accuracy .
Q. How can computational modeling optimize regioselectivity in derivatization reactions?
Answer:
- DFT Calculations : Predict activation energies for bromine substitution at positions 1 vs. 4. The nitro group at position 2 directs electrophilic attacks to the para position .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO enhances nitro group solvation, reducing steric interference) .
Methodological Note : Validate models with experimental kinetic data using Arrhenius plots. Open-source software (e.g., Gaussian, ORCA) can reduce computational costs .
Properties
IUPAC Name |
1,4-dibromo-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGKKASJBOREMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188172 | |
Record name | 1,4-Dibromo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3460-18-2 | |
Record name | 2,5-Dibromonitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3460-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dibromo-2-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dibromo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dibromo-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.369 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,4-Dibromo-2-nitrobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KBQ4WLH7Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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